molecular formula C19H11Cl2F3N4O B10920593 (4-Chlorophenyl)[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

(4-Chlorophenyl)[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

Cat. No.: B10920593
M. Wt: 439.2 g/mol
InChI Key: VSJPGDCKSZNWBP-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is a complex organic compound characterized by its unique structure, which includes chlorophenyl and trifluoromethyl groups

Preparation Methods

The synthesis of (4-Chlorophenyl)[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the use of chlorophenyl and trifluoromethyl reagents under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, resulting in the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chlorophenyl)[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions where its unique structure may offer therapeutic benefits.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, (4-Chlorophenyl)[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone stands out due to its unique combination of chlorophenyl and trifluoromethyl groups Similar compounds include other triazolopyrimidine derivatives, which may have different substituents and therefore exhibit different chemical and biological properties

Properties

Molecular Formula

C19H11Cl2F3N4O

Molecular Weight

439.2 g/mol

IUPAC Name

(4-chlorophenyl)-[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone

InChI

InChI=1S/C19H11Cl2F3N4O/c20-12-5-1-10(2-6-12)15-14(16(29)11-3-7-13(21)8-4-11)17(19(22,23)24)27-18-25-9-26-28(15)18/h1-9,15H,(H,25,26,27)

InChI Key

VSJPGDCKSZNWBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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